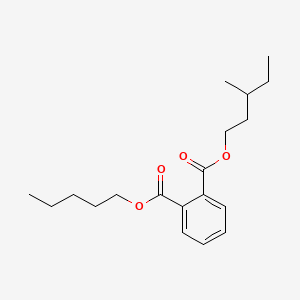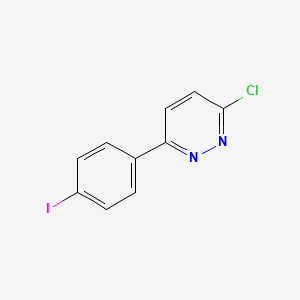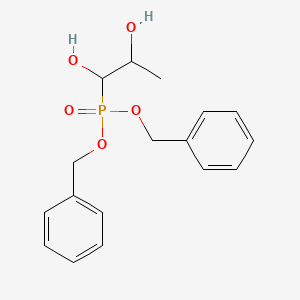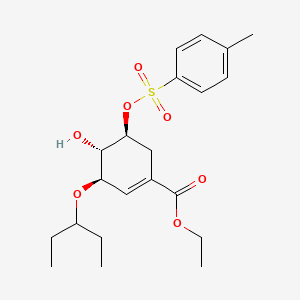
(3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid is a complex organic compound with a unique structure that includes hydroxy, pentan-3-yloxy, and tosyloxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid typically involves multiple steps. One common approach is to start with a cyclohexene derivative and introduce the hydroxy, pentan-3-yloxy, and tosyloxy groups through a series of reactions. These reactions may include:
Hydroxylation: Introduction of the hydroxy group using reagents such as osmium tetroxide or hydrogen peroxide.
Etherification: Addition of the pentan-3-yloxy group using alkyl halides in the presence of a base.
Tosylation: Introduction of the tosyloxy group using tosyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyloxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of amine or thiol derivatives.
Applications De Recherche Scientifique
(3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid involves its interaction with specific molecular targets. The hydroxy and tosyloxy groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar functional groups but different structural properties.
Sulfur Compounds: Compounds containing sulfur that may exhibit similar reactivity.
Uniqueness
(3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H30O7S |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
ethyl (3R,4S,5S)-4-hydroxy-5-(4-methylphenyl)sulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C21H30O7S/c1-5-16(6-2)27-18-12-15(21(23)26-7-3)13-19(20(18)22)28-29(24,25)17-10-8-14(4)9-11-17/h8-12,16,18-20,22H,5-7,13H2,1-4H3/t18-,19+,20+/m1/s1 |
Clé InChI |
PPGNDXGXBNMXCI-AABGKKOBSA-N |
SMILES isomérique |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1O)OS(=O)(=O)C2=CC=C(C=C2)C)C(=O)OCC |
SMILES canonique |
CCC(CC)OC1C=C(CC(C1O)OS(=O)(=O)C2=CC=C(C=C2)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





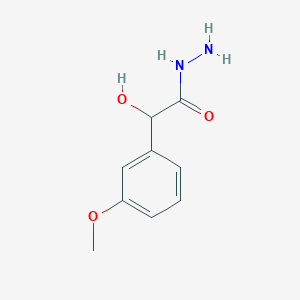

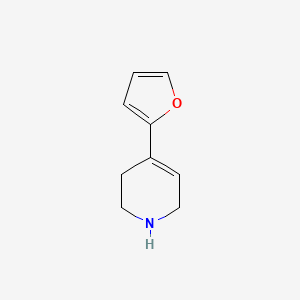
![N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine](/img/structure/B13864535.png)
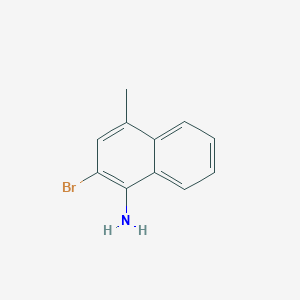
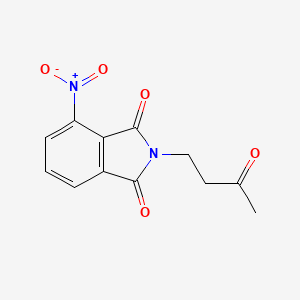
![Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid](/img/structure/B13864545.png)
